molecular formula C9H8N4O5 B1342756 5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1006951-15-0

5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid

カタログ番号: B1342756
CAS番号: 1006951-15-0
分子量: 252.18 g/mol
InChIキー: ULDWPSLIGAWWJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid is a recognized and potent antagonist of the G-protein coupled receptor 84 (GPR84). GPR84 is a receptor primarily expressed on immune cells such as macrophages and microglia, and its activation by medium-chain fatty acids is implicated in pro-inflammatory signaling pathways. This compound functions by blocking the action of endogenous agonists at GPR84, thereby suppressing its downstream signaling . Its primary research value lies in dissecting the complex role of GPR84 in various disease models, particularly those involving innate immunity and chronic inflammation. Researchers utilize this antagonist to investigate the pathophysiology of conditions such as idiopathic pulmonary fibrosis, neuroinflammation, and septic shock , where GPR84 activity is believed to contribute to disease progression. By providing a means to selectively inhibit GPR84, this tool compound enables the validation of GPR84 as a therapeutic target and aids in the exploration of novel immunomodulatory strategies.

特性

IUPAC Name

5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDWPSLIGAWWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Major Products

科学的研究の応用

5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Chemistry: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

作用機序

The mechanism of action of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

類似化合物との比較

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazole or isoxazole rings, leading to variations in molecular weight, polarity, and bioactivity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 3-Nitro-1H-pyrazol-1-yl C₉H₈N₄O₅ 252.18 150–153 Anti-tumor, anti-inflammatory
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid 5-Methyl-3-nitro-1H-pyrazol C₁₀H₁₀N₄O₅ 266.22 N/A Research applications (inferred)
5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid 1-Ethyl-5-methylpyrazol-4-yl C₁₀H₁₁N₃O₃ 221.22 N/A Potential bioactivity
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Pyrrolidin-1-ylmethyl C₁₀H₁₅ClN₂O₃ 246.70 (HCl salt) N/A Pharmaceutical research

Key Observations :

  • Molecular Weight and Solubility : Higher molecular weight analogs (e.g., C₁₀H₁₀N₄O₅, 266.22 g/mol) may exhibit reduced solubility, affecting bioavailability .
  • Salt Forms : The hydrochloride salt of the pyrrolidine analog improves stability and solubility for pharmaceutical formulations .

生物活性

5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid (CAS Number: 1006951-15-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC9H8N4O5
Molecular Weight252.184 g/mol
IUPAC NameThis compound
CAS Number1006951-15-0

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, while the isoxazole and pyrazole rings provide structural stability that facilitates binding to target proteins. This interaction modulates various biological pathways, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

Research indicates that compounds containing the pyrazole nucleus exhibit potent antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to inhibit bacterial growth by targeting essential metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been tested in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The presence of the isoxazole and pyrazole moieties enhances its activity against cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Activity

A study conducted by Burguete et al. synthesized novel pyrazole derivatives and tested their antimicrobial activity against several pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial properties, particularly against E. coli and S. aureus .

Case Study 2: Anti-inflammatory Activity

Selvam et al. reported on a series of pyrazole derivatives that demonstrated promising anti-inflammatory effects in animal models. The tested compounds showed comparable efficacy to indomethacin in reducing inflammation markers, highlighting the potential therapeutic applications of isoxazole-based compounds in treating inflammatory diseases .

Research Applications

The compound serves as a valuable scaffold for the development of new drugs targeting various diseases, including:

  • Antimicrobial agents : Its structural features allow for modifications leading to enhanced activity against resistant bacterial strains.
  • Anti-inflammatory drugs : The ability to modulate inflammatory pathways makes it suitable for developing treatments for chronic inflammatory conditions.
  • Anticancer therapies : Its effectiveness in inhibiting cancer cell lines positions it as a candidate for further investigation in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid?

Answer:
The compound can be synthesized via a multi-step approach:

Isoxazole Core Formation : Use a cyclocondensation reaction between a β-diketone derivative and hydroxylamine under acidic conditions to form the isoxazole ring .

Pyrazole Substitution : Introduce the 3-nitro-1H-pyrazole moiety via alkylation or nucleophilic substitution at the 4-methyl position of the isoxazole. A Mitsunobu reaction or base-mediated coupling may optimize regioselectivity .

Carboxylic Acid Functionalization : Protect the carboxylic acid group during synthesis (e.g., as an ester) and deprotect it in the final step using hydrolysis (acidic or basic conditions) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the alkylation of the isoxazole scaffold?

Answer:

  • Temperature Control : Perform alkylation at 0–5°C to suppress side reactions (e.g., over-alkylation) and improve selectivity .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of nitro-pyrazole intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Stoichiometry : Maintain a 1:1.2 molar ratio (isoxazole:alkylating agent) to limit excess reagent accumulation, which can lead to dimerization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole methyl and nitro groups) and assess integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₀N₄O₅) with exact mass matching theoretical values (e.g., 266.22 g/mol) .
  • X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement and WinGX/ORTEP for visualization .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Advanced: How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?

Answer:

  • Multi-Software Validation : Cross-validate using SHELXL (for small-molecule refinement) and Olex2 to identify outliers in thermal parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing anomalies .
  • Twinned Data Correction : Apply twin-law matrices in SHELXL for crystals with non-merohedral twinning .
  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered nitro or methyl groups .

Basic: What strategies are effective for evaluating the compound’s stability under laboratory storage conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
  • pH Stability : Test solubility and stability in buffers (pH 1–12) to identify hydrolysis-prone conditions .
    Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C, shielded from light .

Advanced: How can molecular docking studies be designed to predict biological interactions of this compound?

Answer:

  • Target Selection : Prioritize enzymes with nitro-heterocycle binding pockets (e.g., nitroreductases) or isoxazole-affiliated targets (e.g., COX-2) .
  • Ligand Preparation : Optimize protonation states (e.g., carboxylic acid deprotonation at physiological pH) using tools like OpenBabel .
  • Docking Protocols : Use AutoDock Vina with flexible side chains and grid boxes encompassing active sites. Validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Emergency Procedures : For ingestion, administer activated charcoal and seek immediate medical attention .

Advanced: How can co-crystallization techniques improve the compound’s bioavailability or activity?

Answer:

  • Coformer Selection : Screen carboxylic acid coformers (e.g., succinic acid) to enhance solubility via salt formation .
  • Polymorph Screening : Use solvent-drop grinding with 10–12 solvents to identify stable polymorphs .
  • Cocrystal Engineering : Employ Hirshfeld surface analysis to design co-crystals with improved hydrogen-bonding networks .
  • In Vitro Testing : Compare dissolution rates of co-crystals vs. pure compound in simulated biological fluids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。